Comparative Efficacy of CD437 vs. ATRA in Non-Small Cell Lung Cancer (NSCLC) Cell Lines: IC50 Values and Maximum Growth Inhibition
In a panel of 8 human non-small cell lung carcinoma (NSCLC) cell lines, CD437 demonstrated potent and consistent growth inhibition with IC50 values ranging from 0.13 to 0.53 µM after a 4-day treatment [1]. In stark contrast, all-trans-retinoic acid (ATRA) failed to inhibit growth by more than 43% in any of these cell lines, even at a high concentration of 10 µM and after a longer 7-day treatment [1]. This demonstrates that CD437 can effectively overcome the inherent resistance to ATRA commonly observed in NSCLC cells.
| Evidence Dimension | Growth Inhibition (IC50) and Maximum Efficacy |
|---|---|
| Target Compound Data | IC50 = 0.13 – 0.53 µM (4-day treatment) |
| Comparator Or Baseline | All-trans-retinoic acid (ATRA): ≤43% growth inhibition at 10 µM (7-day treatment) |
| Quantified Difference | CD437 achieves >50% inhibition at sub-µM concentrations, whereas ATRA cannot achieve 50% inhibition even at >20-fold higher concentration and longer exposure. |
| Conditions | 8 human NSCLC cell lines (e.g., H460, SK-MES-1, A549, H292); MTT assay; 4 days (CD437) vs. 7 days (ATRA) |
Why This Matters
This data is critical for researchers studying NSCLC, as it provides a quantitative justification for selecting CD437 over ATRA to ensure a robust apoptotic response in cell-based models where ATRA is ineffective.
- [1] Sun SY, Yue P, Wu GS, El-Deiry WS, Shroot B, Hong WK, Lotan R. Induction of apoptosis in human non-small cell lung carcinoma cells by the novel synthetic retinoid CD437. J Cell Physiol. 1997 Nov;173(2):279-84. doi: 10.1002/(SICI)1097-4652(199711)173:2<279::AID-JCP36>3.0.CO;2-8. PMID: 9365537. View Source
